Cas no 1126832-40-3 (Isoindolin-5-ol hydrochloride)

Isoindolin-5-ol hydrochloride 化学的及び物理的性質
名前と識別子
-
- Isoindolin-5-ol hydrochloride
- ISOINDOLIN-5-OL HCL
- 2,3-dihydro-1H-isoindol-5-ol;hydrochloride
- ISOINDOLIN-5 -OL HCL
- BVB83240
- SB64192
- AB0074064
- 2,3-Dihydro-5-hydroxy-1H-isoindole hydrochloride
- 2,3-DIHYDRO-1H-ISOINDOL-5-OL HYDROCHLORIDE
- 2,3-Dihydro-1H-isoindol-5-ol--hydrogen chloride (1/1)
- CS-0171029
- Isoindolin-5-ol hydrochloride; 97%
- SY103054
- MFCD10700137
- MFCD16037114
- SCHEMBL3772707
- 1126832-40-3
- AKOS030524863
- EN300-222830
- Isoindolin-5-olhydrochloride
- DTXSID90659208
- GYWKBIQJSDFUSK-UHFFFAOYSA-N
- AS-36035
-
- MDL: MFCD10700137
- インチ: 1S/C8H9NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h1-3,9-10H,4-5H2;1H
- InChIKey: GYWKBIQJSDFUSK-UHFFFAOYSA-N
- SMILES: Cl.OC1C=CC2CNCC=2C=1
計算された属性
- 精确分子量: 171.0450916g/mol
- 同位素质量: 171.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 126
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.299
じっけんとくせい
- Color/Form: Yellow to Brown Solid
Isoindolin-5-ol hydrochloride Security Information
- Signal Word:Warning
- 危害声明: H302;H315;H319;H335
- Warning Statement: P280;P305+P351+P338
- 储存条件:Room temperature
Isoindolin-5-ol hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0171029-1g |
Isoindolin-5-olhydrochloride |
1126832-40-3 | 1g |
$350.0 | 2022-04-28 | ||
TRC | I779205-10mg |
Isoindolin-5-ol Hydrochloride |
1126832-40-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241669-250mg |
Isoindolin-5-olhydrochloride |
1126832-40-3 | 95% | 250mg |
¥940.00 | 2024-08-09 | |
AstaTech | 52281-0.25/G |
ISOINDOLIN-5-OL HCL |
1126832-40-3 | 97% | 0.25g |
$246 | 2023-09-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1241669-1g |
Isoindolin-5-olhydrochloride |
1126832-40-3 | 95% | 1g |
¥2921.00 | 2024-08-09 | |
Enamine | EN300-222830-10g |
2,3-dihydro-1H-isoindol-5-ol hydrochloride |
1126832-40-3 | 10g |
$1697.0 | 2023-09-16 | ||
ChemScence | CS-0171029-250mg |
Isoindolin-5-olhydrochloride |
1126832-40-3 | 250mg |
$190.0 | 2022-04-28 | ||
Enamine | EN300-222830-0.25g |
2,3-dihydro-1H-isoindol-5-ol hydrochloride |
1126832-40-3 | 0.25g |
$295.0 | 2023-09-16 | ||
AstaTech | 52281-1/G |
ISOINDOLIN-5-OL HCL |
1126832-40-3 | 97% | 1g |
$493 | 2023-09-17 | |
AstaTech | 52281-0.1/g |
ISOINDOLIN-5-OL HCL |
1126832-40-3 | 97% | 0.1g |
$136 | 2023-09-17 |
Isoindolin-5-ol hydrochloride 関連文献
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
Isoindolin-5-ol hydrochlorideに関する追加情報
Isoindolin-5-ol hydrochloride (CAS No. 1126832-40-3): A Comprehensive Overview
Isoindolin-5-ol hydrochloride, with the chemical formula C9H10N2O·HCl, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This review aims to provide an in-depth exploration of its chemical properties, pharmacological significance, and the latest research developments surrounding this molecule.
The compound belongs to the isoindoline class of heterocyclic structures, which are widely recognized for their diverse biological activities. The presence of a hydroxyl group at the 5-position and its salt form as hydrochloride enhances its solubility and bioavailability, making it a valuable candidate for drug development.
CAS No. 1126832-40-3 uniquely identifies this molecule in scientific literature and databases, facilitating accurate referencing and research collaboration. The isoindoline scaffold is particularly noteworthy due to its structural versatility and its ability to interact with various biological targets.
Recent studies have highlighted the potential of Isoindolin-5-ol hydrochloride in modulating enzymatic pathways and receptor interactions. Its molecular framework allows for selective binding to proteins involved in inflammation, neurodegeneration, and cancer progression. This has spurred considerable interest in its therapeutic applications.
In the realm of drug discovery, isoindoline derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The hydroxyl group in Isoindolin-5-ol hydrochloride serves as a key pharmacophore, enabling hydrogen bonding interactions that are crucial for drug-receptor affinity.
The pharmacokinetic profile of this compound has been a subject of intense investigation. Its hydrochloride salt form improves oral bioavailability, making it suitable for systemic administration. Preclinical studies have demonstrated its stability under physiological conditions, ensuring consistent pharmacological effects.
Research advancements in the last decade have unveiled novel synthetic pathways for producing high-purity Isoindolin-5-ol hydrochloride. These methods include catalytic hydrogenation, palladium-catalyzed cross-coupling reactions, and enzymatic modifications. Such innovations have not only enhanced yield but also minimized side reactions.
The compound's role in addressing neurological disorders has garnered particular attention. Isoindolin derivatives have shown promise in mitigating oxidative stress and preventing neurotoxic protein aggregation. This aligns with emerging evidence suggesting that isoindoline-based molecules could be effective against Alzheimer's and Parkinson's diseases.
In oncology research, Isoindolin-5-ol hydrochloride has been explored for its ability to inhibit kinases and other enzymes overexpressed in tumor cells. Its structural motif allows it to disrupt signaling pathways such as MAPK and PI3K/AKT, which are pivotal in cancer cell proliferation and survival.
The synthesis of analogs has further expanded the therapeutic potential of this class of compounds. By modifying substituents at various positions on the isoindoline ring, researchers have generated derivatives with enhanced selectivity and reduced toxicity. These efforts are part of a broader strategy to develop next-generation therapeutics.
The impact of computational chemistry on the study of Isoindolin-5-ol hydrochloride cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities and optimize lead structures before experimental validation. This interdisciplinary approach accelerates drug development pipelines significantly.
Eco-friendly synthetic methodologies have also gained traction in recent years. Green chemistry principles have been applied to produce Isoindolin-5-ol hydrochloride using sustainable solvents and minimal waste generation. Such practices align with global efforts to promote environmental responsibility in pharmaceutical manufacturing.
The future directions for research on this compound include exploring its role in metabolic disorders and autoimmune diseases. Preliminary data suggest that isoindoline derivatives may modulate lipid metabolism and immune responses by interacting with nuclear receptors like PPARδ.
In conclusion, Isoindolin-5-ol hydrochloride (CAS No. 1126832-40-3) represents a compelling area of study with far-reaching implications for human health. Its unique structural features combined with promising preclinical results position it as a cornerstone molecule in modern drug discovery efforts.
1126832-40-3 (Isoindolin-5-ol hydrochloride) Related Products
- 4115-21-3((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)
- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)
- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)
- 2308477-98-5((4S)-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-5,5,5-trifluoropentanoic acid)
- 888447-90-3(3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide)
- 1416713-53-5(6-bromo-1-cyclopropyl-1H-1,3-benzodiazole)
- 1268519-33-0(4-(Methylsulfonyl)pyridin-2(1H)-one)
- 21160-87-2(L-Glutamic acid-)
- 886761-86-0(5-bromo-3-fluoro-2-methyl-aniline)
- 1521431-12-8(4-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid)
